molecular formula C21H26ClN3OS2 B2563023 N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride CAS No. 1217174-32-7

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride

Cat. No.: B2563023
CAS No.: 1217174-32-7
M. Wt: 436.03
InChI Key: CCZCUSQMFYNEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminoethyl side chain and a methylthio substituent on the benzamide core. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. Its structure integrates a benzo[d]thiazole moiety, known for bioactivity in medicinal chemistry, and a thioether group that may influence electronic properties and metabolic stability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-5-15-8-7-11-18-19(15)22-21(27-18)24(13-12-23(2)3)20(25)16-9-6-10-17(14-16)26-4;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCUSQMFYNEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer research. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes:

  • Dimethylaminoethyl Group : Enhances solubility and biological activity.
  • Benzo[d]thiazole Moiety : Implicated in various biological interactions.
  • Methylthio-Substituted Benzamide : May contribute to its anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C21H26ClN3OS2
  • Molecular Weight : Approximately 436.03 g/mol

Anticancer Potential

Preliminary studies suggest that this compound exhibits significant biological activity against cancer cells. It is believed to inhibit specific enzymes and signaling pathways that are crucial for cell proliferation, leading to apoptosis in cancerous cells.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell signaling pathways.
  • Cell Proliferation : It appears to interfere with the processes that allow cancer cells to multiply.
  • Apoptosis Induction : Evidence suggests that it can trigger programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their respective biological activities:

Compound NameCAS NumberKey Features
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide1215549-79-3Contains a chlorobenzothiazole moiety; potential anticancer activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide1216447-92-5Features a fluorine substitution; studied for similar biological activities
N-[2-(dimethylamino)ethyl]-N-[4-methoxybenzo[d]thiazol-2-yl]-benzamide1217174-32-7Variation in substituents affecting pharmacological properties

Study 1: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, showing promising results for further development.

Study 2: Mechanistic Insights

Research utilizing molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity correlates with its observed biological activity.

Study 3: Synergistic Effects with Other Agents

Investigations into the compound's interactions with other therapeutic agents revealed potential synergistic effects, enhancing its efficacy when used in combination therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Benzothiazole Carboxamides ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share the benzothiazole core but differ in substituents. Key distinctions include:

  • Substituent Diversity: The target compound’s 4-ethylbenzo[d]thiazol-2-yl and dimethylaminoethyl groups contrast with the 4-oxo-thiazolidinyl and chlorophenyl groups in analogs like 4g–4n.
  • Thioether vs. Carboxamide Linkage : The methylthio group in the target compound may confer greater metabolic stability compared to the carboxamide linkages in 4g–4n , which are prone to hydrolysis .
1,3,4-Thiadiazole Derivatives ()

Compounds like 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide feature a thiadiazole ring instead of benzothiazole.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, similar to hydrazinecarbothioamides in . The absence of C=O (1663–1682 cm⁻¹) distinguishes it from carboxamide analogs .
  • Analogs : Compounds like 4g–4n show strong C=O stretches (~1680 cm⁻¹) and NH bands (~3300 cm⁻¹), while thiadiazoles () exhibit S-H vibrations (~2500–2600 cm⁻¹) absent in the target .
Solubility and Stability

The hydrochloride salt form enhances aqueous solubility compared to neutral benzothiazole derivatives. The methylthio group may reduce oxidative degradation relative to compounds with free thiols (e.g., thiadiazoles in ) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride?

  • Methodology : The synthesis typically involves multi-step reactions, including amide coupling, protection/deprotection of functional groups, and salt formation. For example:

  • Step 1 : Use Boc-protected amines (e.g., N-Boc-2-aminoacetaldehyde) to prevent undesired side reactions during benzamide formation .
  • Step 2 : React with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions.
  • Step 3 : Deprotect the Boc group using HCl in dioxane or methanol to form the hydrochloride salt .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H NMR (e.g., δ 7.87 ppm for aromatic protons) and ESI-MS (e.g., m/z 323.7 [M+H]+^+) .

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodology :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or pyridine) to enhance reactivity of benzoyl chlorides .
  • Catalysis : Add catalytic CuI or DIPEA to accelerate coupling reactions .
  • Temperature control : Reflux at 80–100°C for 4–6 hours to ensure complete reaction .
    • Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if intermediates persist .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key techniques :

  • 1H^1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), dimethylamino groups (δ 2.2–3.3 ppm), and methylthio moieties (δ 2.1–2.5 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., m/z 373.2 [M+H]+^+) and fragmentation patterns (e.g., loss of NH3_3) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents (e.g., 4-ethyl vs. 4-chloro) and test against target proteins (e.g., Trypanosoma brucei inhibitors) .
  • Data analysis : Compare IC50_{50} values; for example, 4-ethyl derivatives may enhance lipophilicity and membrane permeability, improving activity .
    • Contradictions : Some studies report reduced activity with bulkier substituents due to steric hindrance, necessitating molecular docking to validate binding modes .

Q. What crystallographic data reveal about the compound’s intermolecular interactions?

  • Methodology :

  • X-ray diffraction : Resolve crystal structure to identify hydrogen bonds (e.g., N–H⋯N interactions forming dimers) and π-π stacking between aromatic rings .
  • Hydrogen bonding : For example, N1–H1⋯N2 interactions (2.8–3.0 Å) stabilize the crystal lattice .
    • Validation : Compare experimental data with DFT-calculated bond lengths (<0.01 Å deviation) .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Methodology :

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle) .
  • Meta-analysis : Re-evaluate conflicting datasets (e.g., variable IC50_{50} values due to differences in assay pH or incubation time) .
    • Case study : Adjust pH from 7.4 to 6.5 to mimic lysosomal conditions, which may increase compound stability and activity .

Q. What strategies improve metabolic stability of this compound in vivo?

  • Methodology :

  • Derivatization : Replace methylthio (-SMe) with trifluoromethyl (-CF3_3) to reduce oxidative metabolism .
  • Prodrug design : Introduce ester moieties (e.g., ethyl esters) for slow hydrolysis in plasma .
    • Validation : Measure half-life in liver microsomes; trifluoromethyl analogs show >2-fold improvement in stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.